molecular formula C16H17FN2O2 B5535235 1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea

Cat. No.: B5535235
M. Wt: 288.32 g/mol
InChI Key: URRXCHPGUMDLLU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and a methoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 3-fluoroaniline with 4-methoxyphenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and methoxyphenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
  • 1-(3-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
  • 1-(3-Fluorophenyl)-3-[2-(4-hydroxyphenyl)ethyl]urea

Uniqueness

1-(3-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea is unique due to the presence of both fluorine and methoxy groups, which can significantly affect its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-21-15-7-5-12(6-8-15)9-10-18-16(20)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRXCHPGUMDLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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